molecular formula C11H19NO4 B130423 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid CAS No. 98303-20-9

1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid

Cat. No. B130423
CAS RN: 98303-20-9
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that falls within the category of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. Piperidine structures are often used as building blocks for pharmaceuticals and are also found in various natural products .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, tartaric acid has been used as a natural and green catalyst for the one-pot synthesis of highly substituted piperidines, which highlights the trend towards more environmentally friendly synthesis methods . Other methods include the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material for the synthesis of biologically active compounds , and the synthesis of key intermediates for drugs such as Vandetanib . These methods demonstrate the versatility and importance of piperidine derivatives in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, providing insights into bond lengths and angles typical for this class of compounds . Similarly, the molecular structure of other derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been elucidated, revealing intermolecular interactions that contribute to the three-dimensional architecture of the compound .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their transformation into useful compounds. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions . These reactions are crucial for the formation of key intermediates in the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate exhibits intermolecular hydrogen bonds, which can affect the compound's solubility and stability . Additionally, the synthesis and characterization of compounds like 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid involve the study of their physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding their reactivity and interactions with biological targets .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, have been studied for their role as biocatalyst inhibitors. These acids are known for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered to produce carboxylic acids fermentatively. Understanding these inhibitory mechanisms is crucial for developing strategies to engineer more robust microbial strains for industrial applications, highlighting the intersection of organic chemistry and microbial biotechnology (Jarboe, Royce, & Liu, 2013).

Synthesis of N-Heterocycles

The tert-butoxycarbonyl group, a key functional group in 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, is extensively used in the synthesis of N-heterocycles. This review covers the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their derivatives using tert-butanesulfinamide, demonstrating the compound's importance in the synthesis of complex structures that are prevalent in natural products and therapeutic agents (Philip et al., 2020).

Natural Neo Acids and Neo Alkanes

Research on natural and synthetic neo fatty acids and their derivatives, including compounds with tert-butyl groups, underscores the potential of these substances in the development of new chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. This comprehensive review suggests that similar compounds to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid can be valuable in various industries, including cosmetics, agriculture, and pharmaceuticals (Dembitsky, 2006).

Antineoplastic Agents Development

The development of antineoplastic agents over the past 15 years has seen the use of piperidine derivatives, showcasing the potential drug candidates' cytotoxic properties. These compounds, including those related to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, demonstrate the ability to induce apoptosis, generate reactive oxygen species, and modulate drug resistance, offering insights into the design of new anticancer drugs (Hossain et al., 2020).

Carboxylic Acids in Drug Synthesis

Levulinic acid (LEV), a compound with structural similarities to 1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid, illustrates the significance of carboxylic acids in drug synthesis. LEV's carboxyl and carbonyl functional groups make it a versatile and flexible molecule for synthesizing a variety of pharmaceuticals, highlighting the role of carboxylic acids in reducing drug synthesis costs and simplifying production steps (Zhang et al., 2021).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922705
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)piperidine-2-carboxylic acid

CAS RN

98303-20-9, 118552-55-9
Record name N-Boc-DL-pipecolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Boc-DL-pipecolic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.